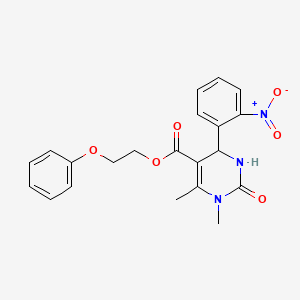
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective β-adrenoceptor antagonist and is commonly used in research studies to investigate the role of β-adrenoceptor signaling in various physiological and pathological conditions.
Mécanisme D'action
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a selective β-adrenoceptor antagonist that blocks the binding of catecholamines to β-adrenoceptors. It specifically blocks the β1-adrenoceptor subtype, which is primarily located in the heart and is responsible for regulating heart rate and contractility. By blocking β1-adrenoceptors, 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride reduces heart rate and contractility, thereby reducing the workload of the heart.
Biochemical and Physiological Effects:
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several biochemical and physiological effects. It reduces heart rate and contractility, which leads to a decrease in cardiac output and blood pressure. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone, thereby reducing blood pressure. In addition, it reduces the release of insulin from the pancreas and increases the release of glucagon, which leads to an increase in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for lab experiments. It is a selective β1-adrenoceptor antagonist, which allows researchers to specifically study the effects of β1-adrenoceptor signaling. It is also a well-characterized compound, and its pharmacokinetics and pharmacodynamics have been extensively studied. However, it also has some limitations. It has a short half-life, which requires frequent dosing in animal experiments. It also has poor solubility in water, which limits its use in in vitro experiments.
Orientations Futures
There are several future directions for research on 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate its effects on other physiological and pathological conditions, such as obesity, diabetes, and cancer. Another direction is to develop new formulations of the compound that improve its solubility and half-life. Additionally, there is a need to investigate the safety and efficacy of the compound in human clinical trials.
Méthodes De Synthèse
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is synthesized by reacting 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol with hydrochloric acid. The reaction is carried out in anhydrous conditions, and the product is obtained as a white crystalline powder. The purity of the product is determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is widely used in scientific research to investigate the role of β-adrenoceptor signaling in various physiological and pathological conditions. It is commonly used to study the effects of β-blockers on cardiovascular diseases such as hypertension, heart failure, and arrhythmias. It is also used to investigate the role of β-adrenoceptor signaling in the regulation of glucose metabolism, thermogenesis, and lipid metabolism.
Propriétés
IUPAC Name |
1-naphthalen-2-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.2ClH/c26-22(18-27-23-11-10-19-6-4-5-7-20(19)16-23)17-24-12-14-25(15-13-24)21-8-2-1-3-9-21;;/h1-11,16,22,26H,12-15,17-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLOAMKUQBAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5058597.png)
![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)

![1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5058627.png)
![ethyl 1-(4-bromophenyl)-5-({3-cyano-4-[(4-methoxyphenyl)amino]-2-pyridinyl}oxy)-2-[(diethylamino)methyl]-1H-indole-3-carboxylate](/img/structure/B5058633.png)
![2-amino-N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5058639.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058644.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)
